2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate
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Overview
Description
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is a coordination compound that features a ruthenium center coordinated to 2-diphenylphosphanylethanamine ligands, chloride ions, and tetrafluoroborate counterions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate typically involves the reaction of ruthenium chloride with 2-diphenylphosphanylethanamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under an inert atmosphere to prevent oxidation of the ruthenium center. The resulting complex is then treated with tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and atmosphere, to ensure high yield and purity of the final product. The use of automated reactors and purification systems is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other peroxides under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Phosphines or amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: New ruthenium complexes with different ligands.
Scientific Research Applications
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation, dehydrogenation, and C-H activation reactions.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and malaria.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism of action of 2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate involves coordination of the ruthenium center to substrate molecules, facilitating various chemical transformations. The ruthenium center acts as a Lewis acid, activating substrates for nucleophilic attack. In biological systems, the compound can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(2-(diphenylphosphino)ethylamine)ruthenium(II): Similar structure but lacks the tetrafluoroborate counterion.
Ruthenium(II) p-cymene complexes: Feature different ligands but similar ruthenium coordination environment.
Uniqueness
2-Diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate is unique due to its specific ligand environment and counterion, which confer distinct reactivity and stability compared to other ruthenium complexes.
Properties
Molecular Formula |
C28H32BClF4N2P2Ru |
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Molecular Weight |
681.8 g/mol |
IUPAC Name |
2-diphenylphosphanylethanamine;ruthenium(2+);chloride;tetrafluoroborate |
InChI |
InChI=1S/2C14H16NP.BF4.ClH.Ru/c2*15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;2-1(3,4)5;;/h2*1-10H,11-12,15H2;;1H;/q;;-1;;+2/p-1 |
InChI Key |
SXIUYOQSQIUACM-UHFFFAOYSA-M |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.C1=CC=C(C=C1)P(CCN)C2=CC=CC=C2.[Cl-].[Ru+2] |
Origin of Product |
United States |
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